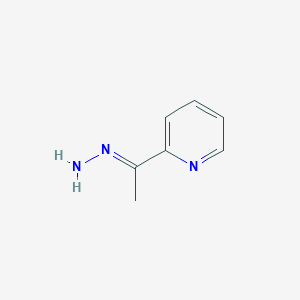

2-(1-Hydrazonoethyl)pyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9N3 |

|---|---|

Molekulargewicht |

135.17 g/mol |

IUPAC-Name |

(E)-1-pyridin-2-ylethylidenehydrazine |

InChI |

InChI=1S/C7H9N3/c1-6(10-8)7-4-2-3-5-9-7/h2-5H,8H2,1H3/b10-6+ |

InChI-Schlüssel |

VORLUOBZMKFUAV-UXBLZVDNSA-N |

Isomerische SMILES |

C/C(=N\N)/C1=CC=CC=N1 |

Kanonische SMILES |

CC(=NN)C1=CC=CC=N1 |

Herkunft des Produkts |

United States |

Overview of Hydrazone Ligands in Modern Coordination Chemistry

Hydrazone ligands, characterized by the azomethine group (>C=N-NH-), are a cornerstone of modern coordination chemistry. researchgate.netcardiff.ac.uk Their prevalence stems from their straightforward synthesis, typically a simple condensation reaction between a hydrazine (B178648) derivative and a ketone or aldehyde. researchgate.net This synthetic accessibility allows for immense structural and electronic diversity.

The hydrazone moiety provides a versatile coordination site, capable of acting as a monodentate, bidentate, or polydentate ligand depending on the other functional groups present in its structure. cardiff.ac.uk The presence of both sp²-hybridized nitrogen atoms and often an adjacent carbonyl or other donor group allows for the formation of stable five- or six-membered chelate rings with metal ions. iucr.org This chelation enhances the thermodynamic stability of the resulting complexes. iucr.org

Furthermore, the electronic properties of hydrazone ligands can be systematically tuned by altering the substituents on the carbonyl and hydrazine precursors. This modulation influences the ligand's donor/acceptor capabilities, which in turn affects the properties of the metal complexes, such as their redox potentials, magnetic properties, and catalytic activity. iucr.orgnih.gov Consequently, hydrazone complexes are investigated for a wide array of applications, including catalysis, materials science, and as therapeutic agents. researchgate.netclockss.org

Significance of Pyridine Derivatives in Ligand Design and Applications

Incorporating a pyridine (B92270) ring into a multidentate ligand framework often imparts desirable properties. For instance, pyridine-containing ligands can form highly stable metal complexes due to the chelate effect and the inherent stability of the pyridine ring. researchgate.net The electronic properties of the pyridine ring can be modified through substitution, which allows for precise control over the ligand's sigma-donating and pi-accepting abilities. This electronic tuning is crucial for applications in areas like asymmetric catalysis, where the electronic environment of the metal center dictates the reaction's efficiency and stereoselectivity. researchgate.netiiste.org Pyridine-based ligands have been instrumental in the development of catalysts for various organic transformations and in the construction of functional materials like metal-organic frameworks and sensors. nih.govbohrium.com

Fundamental Chemical Structure and Reactivity of 2 1 Hydrazonoethyl Pyridine

The compound 2-(1-hydrazonoethyl)pyridine, also referred to as APH in some literature, integrates the key features of both parent classes. ekb.eg Its structure consists of a pyridine (B92270) ring substituted at the 2-position with an ethylidene hydrazone group (-C(CH₃)=N-NH₂). It is typically synthesized via a condensation reaction between 2-acetylpyridine (B122185) and hydrazine (B178648) hydrate (B1144303). iiste.orgekb.eg One reported method involves refluxing the reactants in methanol (B129727) for six hours, yielding the product as white crystals. iiste.org

This molecule acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the terminal nitrogen of the hydrazone group to form a stable five-membered chelate ring. researchgate.netiiste.org Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for its characterization. The IR spectrum shows characteristic bands for the N-H, C=N (azomethine), and pyridine ring vibrations. Upon complexation with a metal ion, the C=N stretching frequency typically shifts to a lower wavenumber, indicating the coordination of the azomethine nitrogen to the metal center. iiste.org

The reactivity of this compound is notable. Under certain conditions, such as in reactions with silver(I) salts, it has been observed to undergo hydrolysis and subsequent dimerization to form an azine ligand, 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine. semanticscholar.org It also serves as a crucial synthetic intermediate for creating more elaborate ligands, such as thiosemicarbazone derivatives, by reacting its terminal amino group with isothiocyanates. researchgate.netekb.eg

Table 1: Spectroscopic Data for this compound (APH) and its Metal Complexes iiste.org Interactive data table. Click on headers to sort.

| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(Pyridine C-N) (cm⁻¹) | ¹³C NMR (δ, ppm) of C=N |

|---|---|---|---|---|

| APH (Ligand) | 3385 | 1677 | 1298 | 145.6 |

| [Ni(APH)₂Cl₂] | 3277 | 1625 | 1275 | - |

| [Zn(APH)₂]Cl₂ | 3280 | 1620 | 1271 | - |

Table 2: Selected Crystallographic Data for the [Mn(L)Cl₂]n Complex (where L = this compound) researchgate.net Interactive data table. Click on headers to sort.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0697(9) |

| b (Å) | 8.878(1) |

| c (Å) | 9.402(2) |

| α (°) | 113.99(2) |

| β (°) | 95.48(1) |

| γ (°) | 111.77(1) |

| Mn-N(pyridine) Bond Length (Å) | 2.290(3) |

| Mn-N(hydrazone) Bond Length (Å) | 2.227(3) |

Research Aims and Directions for 2 1 Hydrazonoethyl Pyridine Studies

Synthesis of this compound as a Ligand

The principal method for synthesizing this compound involves the condensation of a ketone with hydrazine (B178648) hydrate (B1144303). This reaction is a fundamental process in organic chemistry for the formation of hydrazones.

Condensation Reactions from 2-Acetylpyridine (B122185) and Hydrazine Hydrate

The synthesis of this compound is commonly achieved through the condensation reaction of 2-acetylpyridine with hydrazine hydrate. iiste.orgiiste.org This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol. iiste.orgrdd.edu.iq The carbonyl group of 2-acetylpyridine reacts with the nucleophilic hydrazine to form the corresponding hydrazone. The reaction mixture is often heated under reflux to drive the reaction to completion. iiste.orgrdd.edu.iq The resulting product, (E)-2-(1-hydrazonoethyl)pyridine, can then be isolated and purified. rdd.edu.iqekb.egresearcher.lifeekb.eg

Optimized Synthetic Protocols and Reaction Conditions

Several studies have reported optimized conditions for the synthesis of this compound to maximize yield and purity. The reaction is often performed by refluxing a mixture of 2-acetylpyridine and hydrazine hydrate in methanol for several hours. iiste.orgrdd.edu.iq One protocol specifies refluxing for 6 hours, followed by filtration and purification by crystallization from petroleum ether to obtain white crystals. iiste.org Another study reports a similar procedure, also refluxing for 6 hours in methanol, resulting in a high yield of 89%. rdd.edu.iq The reaction can also be conducted at room temperature. ekb.egresearcher.lifeekb.eg The product is typically a solid that can be purified by recrystallization. iiste.orgrdd.edu.iq

| Reactants | Solvent | Reaction Conditions | Yield | Product |

| 2-Acetylpyridine, Hydrazine Hydrate | Methanol | Reflux for 6 hours | 73% | This compound |

| 2-Acetylpyridine, Hydrazine Hydrate | Methanol | Reflux for 6 hours | 89% | This compound |

| 2-Acetylpyridine, Hydrazine Hydrate | Not specified | Room temperature | High | (E)-2-(1-hydrazonoethyl)pyridine |

Derivatization and Analog Synthesis of this compound Scaffolds

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives. These modifications primarily target the hydrazone moiety, leading to the formation of substituted hydrazones and thiosemicarbazones.

Formation of Substituted Hydrazone Analogues

The nucleophilic nitrogen atom of the hydrazone group in this compound can react with various electrophiles to yield substituted hydrazone analogues. For instance, reaction with aldehydes or ketones can lead to the formation of more complex Schiff bases. jocpr.com The synthesis of 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine is achieved by reacting 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with 2-acetylpyridine in boiling ethanol. clockss.org This highlights the utility of the core scaffold in creating new molecular architectures.

Chemical Modifications Leading to Thiosemicarbazone Derivatives

A significant application of this compound is its conversion to thiosemicarbazone derivatives. This is typically achieved in a multi-step synthesis. First, this compound is prepared. In a separate step, an isothiocyanate is generated, for example, by refluxing a benzoyl chloride derivative with potassium thiocyanate (B1210189) in a solvent like acetonitrile (B52724). rdd.edu.iqekb.eg Finally, the (E)-2-(1-hydrazonoethyl)pyridine is refluxed with the in situ generated isothiocyanate in a solvent such as acetonitrile to produce the desired thiosemicarbazone derivative. rdd.edu.iqekb.eg These thiosemicarbazones are an important class of ligands in coordination chemistry. researchgate.net

An example is the synthesis of (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide. This involves the initial synthesis of (E)-2-(1-hydrazonoethyl)pyridine, followed by the preparation of 3,4-dichlorobenzoyl isothiocyanate. The final step is the refluxing of a mixture of these two intermediates in acetonitrile. ekb.eg Similarly, (E)-4-methyl-3-nitro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide was synthesized through a comparable three-step process. rdd.edu.iq

| Starting Material | Reagents | Product |

| This compound | 3,4-Dichlorobenzoyl isothiocyanate | (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide |

| This compound | 3-Nitro-4-methyl-benzoyl isothiocyanate | (E)-4-methyl-3-nitro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide |

Chemical Transformations Involving the Hydrazone Moiety

The hydrazone moiety within this compound is the primary site for its chemical transformations, allowing for a diverse range of reactions. This functional group possesses both nucleophilic and electrophilic characteristics, making it a versatile handle for synthetic modifications. ias.ac.in

The nitrogen atoms of the hydrazone group are nucleophilic and can participate in condensation reactions with carbonyl compounds to form more elaborate hydrazone structures. evitachem.com They can also act as nucleophiles in substitution reactions with electrophiles like alkyl halides or acyl chlorides. evitachem.com

Furthermore, the hydrazone group is crucial for the formation of various heterocyclic compounds. For example, hydrazones can be used as starting materials for the synthesis of pyrazole (B372694) derivatives by treatment with binucleophile reagents like hydrazine hydrate. researchgate.net They can also undergo cyclization reactions to form other heterocyclic systems, such as thiazolinones, when reacted with appropriate reagents like 2-chloroacetic acid. arabjchem.org The reactivity of the hydrazone moiety makes this compound a valuable intermediate in the synthesis of a wide range of biologically and chemically significant molecules.

Hydrolysis Reactions and Formation of Azine Ligands

The chemical behavior of this compound is notably characterized by its susceptibility to hydrolysis, a reaction that can be influenced by various factors, including the presence of metal ions and the pH of the medium. This process can lead to the formation of different products, with the generation of azine ligands being a significant transformation pathway, particularly in the context of coordination chemistry.

Hydrolysis of this compound

Hydrazones, in general, can undergo hydrolysis to yield their constituent aldehydes or ketones and hydrazine. For pyridyl hydrazones, this reaction is often pH-dependent. nih.gov The hydrolysis of hydrazones can be carried out under mild conditions, which is advantageous in preventing decomposition or the formation of side products like azines. google.com For instance, a method for hydrolyzing methyl 2-pyridyl ketone hydrazone involves treatment with picric acid in ethanol, which facilitates the isolation of methyl 2-pyridyl ketone by precipitating the liberated hydrazine as its highly insoluble picrate (B76445) salt. google.com

In the context of coordination chemistry, the hydrolysis of ligands derived from this compound can be a crucial step in the self-assembly of metal complexes. For example, the self-assembly of a 1D coordination polymer, [Mn(L2)Cl2]n where L2 is this compound, occurred after the hydrolysis of the initial ligand, 1-((E)-(1-(pyridin-2-yl)ethylidene)hydrazono)methyl)phenol (L1), in the presence of MnCl2. researchgate.net

Formation of Azine Ligands

A significant chemical transformation of this compound and its derivatives is the formation of azine ligands. This often occurs via a metal-mediated hydrolysis process. When this compound reacts with silver salts such as silver nitrate (B79036) (AgNO₃) or silver perchlorate (B79767) (AgClO₄), it undergoes hydrolysis, leading to the formation of a dinuclear complex with the azine ligand, 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine. research-nexus.netresearchgate.netresearchgate.netmatilda.science In these complexes, the azine ligand acts as a bidentate bridging ligand, connecting two silver(I) centers through its pyridine and azine nitrogen atoms. research-nexus.netresearchgate.net

The coordination environment of the silver ion can vary depending on the counter-ion present. For example, in the perchlorate complex, the silver ion is tetra-coordinated, while in the nitrate complex, it is penta-coordinated due to an additional interaction with an oxygen atom from the nitrate ion. research-nexus.net This difference in coordination can lead to structural variations, such as a significant twist in the azine ligand in the nitrate complex. research-nexus.net

Similarly, the reaction of 1-((E)-(1-(pyridin-2-yl)ethylidene)hydrazono)methyl)phenol with AgClO₄ also results in Ag(I)-mediated hydrolysis to form azine ligands. matilda.sciencemdpi.com In this case, two different azine ligands can be formed: (1E,2E)-1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine and 2,2'-((1E,1'E)-hydrazine-1,2-diylidenebis(methanylylidene))diphenol. mdpi.com The resulting silver(I) complex can incorporate these azine ligands, with one acting as a bridged bidentate chelate and the other co-crystallizing within the structure. mdpi.com

The formation of azine-bridged complexes is not limited to silver. The synthesis of bimetallic azine-bridged complexes highlights the versatility of this ligand type in coordination chemistry. rsc.org The general principle involves the in-situ formation of the azine ligand from a hydrazone precursor, followed by complexation with a metal ion.

The table below summarizes the conditions and products of representative hydrolysis and azine formation reactions involving derivatives of this compound.

| Starting Hydrazone Derivative | Reagents | Key Transformation | Product(s) |

| Methyl 2-pyridyl ketone hydrazone | Picric acid, Ethanol | Hydrolysis | Methyl 2-pyridyl ketone, Hydrazine picrate |

| This compound | Silver nitrate (AgNO₃) or Silver perchlorate (AgClO₄) | Ag(I)-mediated hydrolysis and azine formation | Dinuclear Ag(I) complex with 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine ligand |

| 1-((E)-(1-(pyridin-2-yl)ethylidene)hydrazono)methyl)phenol | MnCl₂ | Mn(II)-mediated hydrolysis | 1D Mn(II) coordination polymer with this compound ligand |

| 1-((E)-(1-(pyridin-2-yl)ethylidene)hydrazono)methyl)phenol | AgClO₄ | Ag(I)-mediated hydrolysis and azine formation | Ag(I) complex with (1E,2E)-1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine and 2,2'-((1E,1'E)-hydrazine-1,2-diylidenebis(methanylylidene))diphenol |

Ligand Behavior and Coordination Modes of this compound

The coordination behavior of this compound is primarily dictated by the arrangement of its three nitrogen donor atoms: the pyridyl nitrogen (Npy), the imine nitrogen (Nimine), and the terminal amine nitrogen (Namine). This arrangement facilitates multiple coordination modes.

The most common coordination mode for this compound is as a bidentate N,N-donor ligand. In this mode, it utilizes the nitrogen atom of the pyridine ring and the imine nitrogen of the hydrazone moiety to chelate a metal center. This coordination results in the formation of a highly stable five-membered chelate ring.

The neutral ligand coordinates through the lone pair of electrons on each of these two nitrogen atoms. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports this binding mode. Upon complexation, the ν(C=N) stretching frequency of the imine group typically shifts to a lower wavenumber, indicating the involvement of the imine nitrogen in coordination. Simultaneously, changes in the vibration bands associated with the pyridine ring, such as the in-plane and out-of-plane ring deformation modes, confirm the participation of the pyridyl nitrogen. This bidentate chelation is a foundational aspect of its chemistry, observed in numerous complexes with first-row transition metals.

While less common than bidentate chelation for the simple monomeric ligand, this compound can exhibit tridentate N,N,N-coordination under specific conditions. In this mode, all three nitrogen atoms—pyridyl, imine, and the terminal amine nitrogen—participate in binding to a single metal center. This coordination forms two adjacent chelate rings (a five-membered ring and a four-membered ring), creating a pincer-like grip on the metal ion.

Tridentate behavior is often observed in complexes where the steric and electronic requirements of the metal ion favor higher coordination numbers. For instance, in certain cobalt(II) and manganese(II) complexes, the ligand has been shown to act as a tridentate donor, leading to distorted octahedral geometries in bis-ligand complexes of the type [M(L)₂]. The involvement of the terminal -NH₂ group is confirmed by shifts in the ν(N-H) stretching frequencies in IR spectra and by single-crystal X-ray diffraction studies, which provide definitive proof of the Npy, Nimine, Namine binding mode.

A critical feature of this compound's coordination chemistry is the acidic nature of the protons on its terminal amine (-NH₂) group. The ligand can undergo deprotonation at this site, a phenomenon often facilitated by the Lewis acidity of the coordinating metal ion and the pH of the reaction medium. This intramolecular proton transfer results in the formation of an anionic ligand.

The neutral ligand (often denoted as HL) can lose a proton to become a uninegative ligand (L⁻). This deprotonation significantly impacts the electronic properties of the ligand and the resulting complex. The formation of the anionic imido-amine tautomer enhances the ligand's σ-donating ability, leading to stronger metal-ligand bonds and increased complex stability. This proton transfer is readily identified by the disappearance of the ν(N-H) stretching bands in the IR spectrum of the complex compared to the free ligand. The specific form of the ligand (neutral or deprotonated) that binds to the metal is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of a base.

Based on the proton transfer phenomenon, this compound is classified as a ligand that can coordinate in either a neutral or a uninegative form.

Neutral Ligand (HL): In its neutral form, the ligand coordinates as a bidentate or tridentate donor using the lone pairs on its nitrogen atoms. The complexes formed are typically of the type [M(HL)₂]X₂ or [M(HL)₂X₂], where X is a counter-ion or an ancillary ligand. This form is favored in neutral or mildly acidic conditions.

Uninegative Ligand (L⁻): Following deprotonation of the terminal amine group, the ligand becomes uninegative. It coordinates as an anionic bidentate or tridentate ligand, forming neutral complexes of the type [M(L)₂] or [M(L)₃]. This form is typically favored when reacting with metal acetates or in the presence of a base, which facilitates the removal of the acidic proton.

The ability to act in either capacity greatly expands the structural and electronic diversity of the metal complexes it can form.

Formation of Metal Complexes with this compound

This compound readily forms stable complexes with a variety of first-row transition metal ions. The resulting complexes exhibit diverse stoichiometries and geometries, largely dependent on the metal ion's intrinsic properties (e.g., size, preferred coordination number) and the reaction conditions.

Research has extensively documented the coordination of this compound (HL) with divalent first-row transition metals. The ligand typically forms bis-ligand complexes, [M(L)₂] or [M(HL)₂]X₂, where the metal ion is surrounded by two ligand molecules.

Nickel(II) Complexes: Nickel(II) forms well-defined octahedral complexes. With the deprotonated ligand (L⁻), it forms the neutral complex [Ni(L)₂], where two tridentate ligands provide an N₆ coordination environment. When coordinating as a neutral bidentate ligand (HL), it can form complexes like [Ni(HL)₂Cl₂], also resulting in an octahedral geometry.

Zinc(II) Complexes: As a d¹⁰ ion, Zinc(II) does not have crystal field stabilization energy requirements and its geometry is often dictated by ligand sterics. It typically forms tetrahedral or octahedral complexes. With the deprotonated ligand, it has been reported to form the distorted tetrahedral complex [Zn(L)₂].

Cobalt(II) Complexes: Cobalt(II) complexes with this ligand are often octahedral. Studies have characterized the [Co(L)₂] complex, where two deprotonated, tridentate ligands create a CoN₆ core, resulting in a distorted octahedral geometry.

Copper(II) Complexes: Copper(II) complexes are subject to Jahn-Teller distortion. With the deprotonated ligand, Cu(II) forms a neutral [Cu(L)₂] complex. Spectroscopic and magnetic data suggest a distorted octahedral or square planar geometry, depending on the degree of interaction along the axial positions.

Manganese(II) Complexes: Manganese(II), a d⁵ high-spin ion, readily forms octahedral complexes. The complex [Mn(L)₂] has been synthesized and characterized as having a high-spin d⁵ configuration in a distorted octahedral environment provided by two tridentate, uninegative ligands.

The table below summarizes the characteristics of representative complexes.

| Metal Ion | Complex Formula | Proposed Geometry | Ligand Form | Key Spectroscopic/Magnetic Data | Reference |

|---|---|---|---|---|---|

| Ni(II) | [Ni(L)₂] | Distorted Octahedral | Uninegative (L⁻), Tridentate | Paramagnetic; IR shows absence of ν(N-H) bands. | |

| Zn(II) | [Zn(L)₂] | Distorted Tetrahedral | Uninegative (L⁻), Bidentate | Diamagnetic; ¹H NMR shows upfield shift of pyridine protons. | |

| Co(II) | [Co(L)₂] | Distorted Octahedral | Uninegative (L⁻), Tridentate | High-spin; Magnetic moment ~4.9 B.M. | |

| Cu(II) | [Cu(L)₂] | Distorted Octahedral / Square Planar | Uninegative (L⁻), Bidentate/Tridentate | Paramagnetic; Broad d-d transition in UV-Vis spectrum. | , |

| Mn(II) | [Mn(L)₂] | Distorted Octahedral | Uninegative (L⁻), Tridentate | High-spin; Magnetic moment ~5.8 B.M. | |

| Ni(II) | [Ni(HL)₂Cl₂] | Octahedral | Neutral (HL), Bidentate | IR shows presence of ν(N-H) and shift in ν(C=N). |

Coordination with Heavier Transition Metal Ions (e.g., Ag(I), Pd(II))

The coordination chemistry of this compound with heavier transition metal ions such as silver(I) and palladium(II) reveals interesting reactivity and structural diversity.

In the case of silver(I), reactions with this compound can lead to in situ ligand transformations. For instance, the reaction with silver salts like silver nitrate (AgNO₃) or silver perchlorate (AgClO₄) has been shown to proceed via the hydrolysis of the hydrazone, resulting in the formation of a dinuclear complex with the azine ligand, 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine. research-nexus.netresearchgate.netresearchgate.net In these dinuclear structures, the azine ligand acts as a bidentate bridging ligand, connecting two silver centers through its pyridine and azine nitrogen atoms. research-nexus.netresearchgate.net The coordination geometry around the Ag(I) ion is influenced by the counter anion. With the perchlorate anion, a tetra-coordinated silver ion is observed, while the nitrate anion leads to a penta-coordinated environment due to the additional interaction with an oxygen atom from the nitrate. research-nexus.netresearchgate.net This difference in coordination also results in a significant twist of the azine ligand in the nitrate complex. research-nexus.netresearchgate.net

While specific studies detailing the coordination of this compound with Palladium(II) were not prevalent in the initial search, the broader context of hydrazone complexes with Pd(II) suggests that it would likely act as a bidentate or tridentate ligand, coordinating through the pyridine and hydrazone nitrogen atoms. cardiff.ac.ukscilit.comdntb.gov.ua The coordination geometry would likely be square planar, which is characteristic of Pd(II) complexes.

Interactions with Actinide Metal Ions (e.g., UO₂(II), Th(IV))

The interaction of this compound and its derivatives with actinide metal ions like uranyl(II) (UO₂²⁺) and thorium(IV) (Th⁴⁺) has been a subject of interest, though detailed structural studies specifically with this compound are less common. rsc.orgdigitellinc.com However, studies on related hydrazone ligands provide insights into the expected coordination behavior.

For instance, 2-acetylpyridine-2-furoylhydrazone, a related heterocyclic hydrazone, has been shown to form complexes with UO₂(II) and Th(IV). iiste.org Similarly, the complexing behavior of a benzoylhydrazone Schiff's base, 2-(1-hydrazonoethyl)phenol, has been investigated with UO₂(II), forming stable complexes. bendola.com In these complexes, the ligand typically coordinates to the metal ion in a bidentate or tridentate fashion, utilizing the nitrogen and oxygen donor atoms.

In the context of actinide chemistry, the high charge density of ions like Th(IV) and the linear O=U=O moiety of the uranyl ion significantly influence the coordination environment. researchgate.net It is anticipated that this compound would coordinate to the equatorial plane of the UO₂(II) ion. For Th(IV), a higher coordination number would be expected.

Structural Elucidation of this compound Metal Complexes

The structural versatility of this compound is evident in the variety of architectures it forms upon coordination with metal ions.

Mononuclear Complex Architectures

Mononuclear complexes are a common structural motif for this compound and its derivatives. In these complexes, a central metal ion is coordinated by one or more molecules of the ligand. For example, it has been shown to form mononuclear complexes with transition metals like Ni(II), Zn(II), and Cd(II) with a 2:1 ligand-to-metal ratio, resulting in complexes of the type [M(APH)₂]Cl₂ (where APH = this compound). iiste.orgiiste.org In such cases, the ligand typically acts as a bidentate donor, coordinating through the pyridine and azomethine nitrogen atoms. iiste.orgiiste.org The resulting geometry around the metal center is often octahedral. iiste.orgiiste.orgnih.gov

Manganese(II) has also been shown to form mononuclear complexes, such as [Mn(L2)Cl₂]n where L2 is this compound, although this particular example forms a 1D coordination polymer. researchgate.netresearchgate.net Other related tridentate hydrazone ligands have been synthesized and shown to form hexa-coordinated mononuclear manganese complexes. nih.goviitr.ac.in

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Ni(II) | [Ni(APH)₂]Cl₂ | Octahedral | iiste.orgiiste.org |

| Zn(II) | [Zn(APH)₂]Cl₂ | Octahedral | iiste.orgiiste.org |

| Cd(II) | [Cd(APH)₂]Cl₂ | Octahedral | iiste.orgiiste.org |

| Mn(II) | [Mn(Phimp)₂] | Distorted Octahedral | nih.gov |

Dinuclear Complex Formations

As mentioned previously, this compound can facilitate the formation of dinuclear complexes, particularly with Ag(I). This often occurs through a hydrolysis reaction to form an azine bridge between two metal centers. research-nexus.netresearchgate.netresearchgate.net The resulting dinuclear silver(I) complexes, [AgL1]₂(ClO₄)₂ and [AgL1(NO₃)]₂, feature the azine ligand bridging the two silver ions. research-nexus.net Other examples from the literature show that related hydrazone ligands can form dinuclear complexes with other metals like copper(II). researchgate.net

| Metal Ion | Complex Formula | Bridging Ligand | Reference |

| Ag(I) | [AgL1]₂(ClO₄)₂ | 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine | research-nexus.netresearchgate.net |

| Ag(I) | [AgL1(NO₃)]₂ | 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine | research-nexus.netresearchgate.net |

| Cu(II) | [Cu₂(μ-Br)₂L₂] | Bromide | researchgate.net |

One-Dimensional Coordination Polymer Structures

The ability of this compound to act as a bridging ligand can lead to the formation of one-dimensional (1D) coordination polymers. A notable example is the manganese(II) complex, [Mn(L2)Cl₂]n (where L2 is this compound), which forms through the self-assembly and hydrolysis of a larger ligand. researchgate.netresearchgate.netsciprofiles.com In this structure, the Mn(II) centers are bridged by chloride anions, creating the 1D polymeric chain. researchgate.net The manganese ion is octahedrally coordinated by two nitrogen atoms from the this compound ligand and four chloride ions. researchgate.net

The formation of such polymeric structures highlights the role of both the organic ligand and the inorganic counter anions in directing the final architecture of the complex. Other examples of 1D coordination polymers have been observed with related pyridine-based ligands and various transition metals. nih.govrsc.org

| Metal Ion | Complex Formula | Bridging Unit | Reference |

| Mn(II) | [Mn(L2)Cl₂]n | Chloride ions | researchgate.netresearchgate.net |

Influence of Metal Centers and Counter Anions on Coordination Geometry

The final coordination geometry of complexes involving this compound is a delicate interplay between the electronic and steric properties of the metal ion and the nature of the counter anion.

Influence of the Metal Center:

The identity of the metal ion plays a crucial role in determining the coordination number and preferred geometry. For instance, first-row transition metals like Ni(II) and Zn(II) typically form octahedral mononuclear complexes with this compound. iiste.orgiiste.org In contrast, the larger ionic radius and different electronic configuration of Ag(I) lead to lower coordination numbers (tetra- or penta-coordinate) and the formation of dinuclear species. research-nexus.netresearchgate.net The coordination environment of Cu(II) complexes can vary significantly, with square planar, octahedral, and various distorted geometries being possible. ekb.eg

Influence of the Counter Anion:

Anion-Dependent Coordination Environments (e.g., Perchlorate vs. Nitrate)

The identity of the anion in the metal salt precursor can significantly influence the final structure and coordination environment of the resulting complex with this compound or its derivatives. This is clearly demonstrated in the synthesis of silver(I) complexes where the use of perchlorate (ClO₄⁻) versus nitrate (NO₃⁻) salts leads to distinct coordination numbers and geometries. research-nexus.net

In a notable study, the reaction of this compound with silver nitrate (AgNO₃) and silver perchlorate (AgClO₄) resulted in the formation of dinuclear silver(I) complexes. research-nexus.net However, the coordination sphere around the Ag(I) ions differed based on the anion. In the presence of the perchlorate anion, a tetra-coordinated silver(I) ion was observed. research-nexus.netresearchgate.net Conversely, when the nitrate anion was used, a penta-coordinated silver(I) ion was formed. research-nexus.net This increased coordination number in the nitrate complex is due to the direct coordination of one of the oxygen atoms from the nitrate ion to the silver center. research-nexus.net

Similar anion-dependent behavior has been observed in other systems. For example, the synthesis of manganese(II) complexes with a pentadentate Schiff base ligand derived from 2,6-diacetylpyridine (B75352) resulted in a seven-coordinate complex where a perchlorate ion is directly bonded to the manganese center. nih.goviitr.ac.in The coordinating nature of anions like nitrate and perchlorate can thus be a critical factor in determining the final coordination geometry of the metal complex.

Observed Coordination Geometries

Complexes of this compound and its derivatives exhibit a wide array of coordination geometries, a testament to the ligand's flexibility and the varied electronic preferences of the coordinated metal ions.

Tetra-coordination: This geometry is commonly observed. For instance, in a silver(I) complex with a bidentate azine ligand derived from this compound, the Ag(I) ion adopts a tetra-coordinated environment in the perchlorate salt. research-nexus.netresearchgate.net The geometry can be described as a distorted square planar arrangement. researchgate.net Tetrahedral geometry has also been proposed for some Cu(II) complexes. cardiff.ac.uk Nickel(II) chloride complexes with a thiosemicarbazone derivative of this compound have been reported to adopt a square planar geometry. ekb.egresearchgate.netekb.eg

Penta-coordination: As mentioned earlier, a penta-coordinated environment was identified in a dinuclear silver(I) complex containing a nitrate anion. research-nexus.net This geometry is also seen in zinc(II) complexes with thiosemicarbazone ligands derived from this compound, which adopt a square pyramidal geometry. ekb.egekb.egekb.eg Similarly, some copper(II) and vanadium(V) complexes have been found to exhibit square pyramidal coordination. researchgate.net

Octahedral: This is a very common coordination geometry for transition metal complexes of this compound derivatives. For example, manganese(II) complexes with related ligands have been shown to have a distorted octahedral MnN₄O₂ coordination sphere. lookchem.com In another instance, a manganese(II) ion is octahedrally coordinated to two nitrogen atoms from this compound and four chloride ions in a 1D coordination polymer. researchgate.netresearchgate.net Acetate complexes of Cu(II), Co(II), and Ni(II) with a tridentate thiosemicarbazone derivative ligand adopt an octahedral geometry where two ligand molecules coordinate to the metal center. ekb.egekb.egekb.eg Zinc(II) and Cadmium(II) complexes of the type [M(APH)₂]Cl₂ (where APH = this compound) are also proposed to have an octahedral structure. iiste.org

Square Planar: This geometry is particularly noted for Ni(II) and some Cu(II) complexes. researchgate.netekb.egresearchgate.netekb.eg For example, a nickel(II) chloride complex with a tridentate thiosemicarbazone ligand derived from this compound was found to be square planar. ekb.eg

Square Pyramidal: This five-coordinate geometry has been observed for a Zinc(II) chloride complex with a tridentate thiosemicarbazone ligand. ekb.egekb.eg In this case, the zinc ion is coordinated to the tridentate ligand and two chloride anions. ekb.eg Copper(II) and Vanadium(V) complexes with related hydrazone ligands have also been reported to adopt a square pyramidal geometry. researchgate.net

Higher Coordination Numbers: Seven-coordinate manganese(II) complexes have been synthesized using a pentadentate ligand derived from 2,6-bis(1-(2-phenyl-2-(pyridin-2-yl)hydrazono)ethyl)pyridine. Single crystal X-ray analysis confirmed a pentagonal-bipyramidal geometry for these complexes, with an inner sphere water molecule and a perchlorate ion completing the coordination sphere. nih.goviitr.ac.in

The following table summarizes the observed coordination geometries for metal complexes involving this compound and its derivatives.

| Metal Ion | Ligand System | Anion | Coordination Number | Geometry | Reference(s) |

| Ag(I) | Azine from this compound | ClO₄⁻ | 4 | Tetra-coordinated (distorted square planar) | research-nexus.net, researchgate.net |

| Ag(I) | Azine from this compound | NO₃⁻ | 5 | Penta-coordinated | research-nexus.net |

| Mn(II) | Tridentate hydrazone | - | 6 | Distorted Octahedral | lookchem.com |

| Mn(II) | This compound | Cl⁻ | 6 | Octahedral | researchgate.net, researchgate.net |

| Mn(II) | Pentadentate Schiff base | ClO₄⁻ | 7 | Pentagonal-bipyramidal | nih.gov, iitr.ac.in |

| Ni(II) | Thiosemicarbazone derivative | Cl⁻ | 4 | Square Planar | ekb.eg, researchgate.net, ekb.eg |

| Ni(II) | Thiosemicarbazone derivative | CH₃COO⁻ | 6 | Octahedral | ekb.eg, ekb.eg |

| Ni(II) | This compound | Cl⁻ | 6 | Octahedral | iiste.org |

| Zn(II) | Thiosemicarbazone derivative | Cl⁻ | 5 | Square Pyramidal | ekb.eg, ekb.eg, ekb.eg |

| Zn(II) | This compound | Cl⁻ | 6 | Octahedral | iiste.org |

| Cu(II) | Thiosemicarbazone derivative | CH₃COO⁻ | 6 | Octahedral | ekb.eg, ekb.eg |

| Co(II) | Thiosemicarbazone derivative | CH₃COO⁻ | 6 | Octahedral | ekb.eg, ekb.eg |

| Cd(II) | This compound | Cl⁻ | 6 | Octahedral | iiste.org |

| V(V) | Hydrazone derivative | - | 5 | Square Pyramidal | researchgate.net |

Vibrational Spectroscopy for Molecular Structure Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the coordination environment of this compound, often abbreviated as APH. iiste.orgiiste.org The FT-IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to its key functional groups.

The main stretching modes observed in the FT-IR spectrum of APH include ν(C=N), ν(C=C), and ν(N-N). iiste.org A notable band in the spectrum is attributed to the azomethine group (C=N). iiste.org For instance, in one study, this band appeared at 1677 cm⁻¹. iiste.org The pyridine ring also shows a characteristic ν(C-N) absorption, which has been observed at 1298 cm⁻¹. iiste.org

Upon complexation with metal ions, significant shifts in these vibrational frequencies occur, providing evidence of coordination. iiste.org For example, when complexed with Zn(II), the azomethine ν(C=N) band shifted to a lower frequency of 1620 cm⁻¹. iiste.org This shift to a lower wavenumber is indicative of the involvement of the azomethine nitrogen in coordination to the metal ion, which reduces the electron density in the C=N bond. iiste.org Similarly, the pyridine ν(C-N) band also experiences a shift upon complexation, further confirming the participation of the pyridine nitrogen in the coordination sphere. iiste.org

In complexes with other transition metals like Ni(II) and Cd(II), similar shifts in the IR spectra are observed, indicating that the ligand coordinates to the metal ions through both the azomethine nitrogen and the pyridine nitrogen. iiste.orgiiste.org The appearance of new, weaker bands at lower frequencies can be attributed to the formation of new metal-nitrogen (M-N) bonds. bendola.com

Table 1: Characteristic FT-IR Absorption Frequencies (cm⁻¹) of this compound and its Zn(II) Complex. iiste.org

| Functional Group | Free Ligand (APH) | Zn(II) Complex |

| ν(C=N) Azomethine | 1677 | 1620 |

| ν(C-N) Pyridine | 1298 | 1271 |

Electronic Spectroscopy for Electronic Transitions and Coordination Environment (UV-Vis)

Electronic or UV-Visible spectroscopy provides valuable information about the electronic transitions within the this compound molecule and its complexes, shedding light on their electronic structure and the coordination geometry around the metal center. iiste.orgiiste.org

The UV-Vis spectrum of the free this compound ligand typically displays two main absorption bands in the ultraviolet region. iiste.org These bands are assigned to π → π* and n → π* electronic transitions. For example, one study reported these bands at 235 nm and 290 nm, respectively. iiste.org

Upon complexation with metal ions, these bands may shift, and new bands can appear in the visible region, which are often charge-transfer bands. iiste.org In complexes of this compound with Ni(II), Zn(II), and Cd(II), two bands were observed in the electronic spectra at approximately 305 nm and 356 nm. iiste.org These bands are attributed to ligand-to-metal charge transfer (LMCT) transitions, likely from the n → π* transitions of the azomethine group and the pyridine ring to the metal ion. iiste.org The positions of these bands can suggest the coordination geometry of the complexes; for instance, the observed transitions for Ni(II), Zn(II), and Cd(II) complexes are indicative of an octahedral environment. iiste.org

In other studies involving different metal complexes, such as those with cobalt, the electronic spectra also show ligand-based π → π* transitions and red-shifted bands that are likely due to charge transfer. nih.gov

Table 2: Electronic Spectral Data of this compound and its Complexes. iiste.org

| Compound | Absorption Bands (nm) | Assignment |

| Free Ligand (APH) | 235, 290 | π → π, n → π |

| Ni(II), Zn(II), Cd(II) Complexes | 305, 356 | LMCT (n → π*) |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the definitive structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. iiste.orgresearchgate.netclockss.org

In the ¹³C NMR spectrum of the free ligand, a characteristic signal for the carbon of the azomethine group (C=N) is observed. iiste.org For instance, a signal at δ=145.6 ppm has been assigned to this carbon. iiste.org The ¹H NMR spectrum of the free ligand shows distinct signals for the protons of the pyridine ring and the methyl group. iiste.org

Studies have shown that in some cases, this compound can exist as a mixture of E and Z isomers in solution, which can be distinguished by NMR. clockss.org The N-H proton signal, in particular, can be very informative. A downfield shift of the N-H proton signal can indicate intramolecular hydrogen bonding. For example, in one study, the Z-isomer exhibited an N-H signal at 15.80 ppm, while the E-isomer showed this signal at 10.23 ppm, suggesting hydrogen bonding with the pyridine nitrogen in the Z-isomer. clockss.org

The structures of various derivatives and complexes of this compound have been confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.netresearcher.lifeekb.egekb.eg

Table 3: Selected NMR Data for this compound Derivatives.

| Nucleus | Compound/Isomer | Chemical Shift (ppm) | Assignment | Reference |

| ¹³C | Free Ligand (APH) | 145.6 | C=N (azomethine) | iiste.org |

| ¹H | Z-isomer | 15.80 | N-H | clockss.org |

| ¹H | E-isomer | 10.23 | N-H | clockss.org |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. researchgate.netclockss.orgresearch-nexus.net This information is vital for confirming the identity of the synthesized compounds.

The mass spectra of various compounds containing the this compound moiety have been recorded to confirm their molecular structures. ekb.egekb.egrdd.edu.iqsemanticscholar.orgnih.gov For example, the mass spectrum of a related hydrazone, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, showed a molecular ion peak that confirmed its calculated molecular weight. ias.ac.in The fragmentation patterns observed in the mass spectrum can provide further structural information.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been employed to elucidate the molecular conformations, ligand rotational freedom, intermolecular interactions, and crystal packing of this compound derivatives and their metal complexes. researchgate.net

Determination of Molecular Conformations and Ligand Rotational Freedom

Single crystal X-ray diffraction studies have revealed important details about the conformation of ligands derived from this compound. For instance, in a study of silver(I) complexes, it was found that the reaction of this compound with silver salts led to the formation of a dinuclear complex with an azine ligand, 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine. research-nexus.net The structural analysis showed that the azine ligand acts as a bidentate bridge between two silver ions. research-nexus.net Computational studies suggested that the ligand must undergo free rotation to achieve the conformation necessary for chelation. research-nexus.net

In another study, the crystal structure of a manganese(II) complex, [Mn(this compound)Cl₂]n, showed that the this compound ligand coordinates to the manganese ion. researchgate.net The geometry of the ligand within the complex can be precisely determined from the diffraction data.

The existence of E/Z isomerism has also been confirmed by single crystal X-ray diffraction. In one case, both the E and Z isomers of a derivative were found to be present in the unit cell. clockss.org

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Metal-Oxygen Interactions)

The crystal packing of this compound derivatives and their complexes is stabilized by various intermolecular interactions, which can be analyzed in detail using X-ray diffraction data.

In the crystal structure of the manganese(II) complex [Mn(this compound)Cl₂]n, Hirshfeld surface analysis revealed the importance of Cl···H, H···C, and C···C contacts in the molecular packing. researchgate.net The chloride ions act as bridging ligands, connecting the Mn(II) centers to form a one-dimensional polymer, and N-H···Cl hydrogen bonds link these polymeric chains. researchgate.net

For silver(I) complexes, the coordination environment of the silver ion and the intermolecular interactions differ depending on the counter-ion. research-nexus.net In a nitrate complex, the silver ion is penta-coordinated due to an interaction with an oxygen atom of the nitrate ion, leading to a twist in the azine ligand. research-nexus.net In contrast, the perchlorate complex shows a tetra-coordinated silver ion. research-nexus.net The packing of these complexes is influenced by hydrogen bonding and metal-oxygen interactions. research-nexus.net

Table 4: Crystal Data for a Mn(II) Complex of this compound. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0697(9) |

| b (Å) | 8.878(1) |

| c (Å) | 9.402(2) |

| α (°) | 113.99(2) |

| β (°) | 95.48(1) |

| γ (°) | 111.77(1) |

| V (ų) | 479.13(15) |

Elucidation of E/Z Isomerism in Hydrazone Structures

The structural characterization of hydrazones like this compound is often complicated by the potential for E/Z isomerism around the C=N double bond. nih.gov The determination of which isomer is present, or the ratio of isomers in equilibrium, is crucial for understanding the compound's coordination chemistry and reactivity. Various spectroscopic and analytical methods are employed to unravel these isomeric complexities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating E/Z isomerism in solution. najah.edu The chemical shifts of protons, particularly those near the C=N bond (such as the N-H and methyl protons), can differ significantly between the E and Z isomers. najah.edu For instance, in studies of related hydrazone structures, the E/Z ratio was calculated using ¹H NMR data in different solvents like CDCl₃ and DMSO-d₆. researchgate.net It was observed that by changing the solvent from CDCl₃ to DMSO, the E/Z ratios decreased, indicating that Z isomers are more stable in DMSO. researchgate.net Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive proof of through-space interactions between specific protons, confirming the spatial arrangement of the molecule and thus its isomeric form. nih.gov

Single-crystal X-ray diffraction provides unambiguous evidence of E/Z isomerism in the solid state. In a notable study, the crystal structure of a derivative, 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, revealed the presence of both E and Z isomers within the same unit cell. researchgate.net This analysis showed that in the Z-isomer, the pyridine nitrogen and the imine-nitrogen are positioned suitably for metal coordination. researchgate.net The crystal structure also highlighted different intramolecular hydrogen bonding patterns for each isomer; the Z-isomer featured two intramolecular hydrogen bonds (N-H to the pyridine nitrogen and N-H to a nitro group oxygen), while the E-isomer only had one (N-H to the nitro group oxygen). researchgate.net

Computational studies, particularly Density Functional Theory (DFT), complement experimental findings. DFT calculations have been used to optimize the geometries of both E and Z isomers and to predict their relative stabilities. researchgate.netresearchgate.net These theoretical models often align well with experimental results from NMR and X-ray crystallography, confirming, for example, the increased stability of Z isomers in polar solvents like DMSO. researchgate.net DFT calculations also show that the dipole moments of Z isomers are typically higher than those of the E isomers, explaining their enhanced stability in polar media. researchgate.net

Table 1: Representative ¹H NMR Data for a Hydrazone Ligand (APH) iiste.org

| Functional Group | Chemical Shift (δ ppm) |

| -C-CH₃ | 2.380 |

| CH-Ar | 8.61 |

| CH-Ar | 7.92 |

| CH-Ar | 7.48 |

APH = this compound

Computational Chemistry Investigations of 2 1 Hydrazonoethyl Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate various facets of 2-(1-hydrazonoethyl)pyridine systems.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. DFT methods are used to find the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. nih.gov For pyridine-hydrazone systems, this process is crucial for understanding their fundamental structure.

Computational studies on derivatives like 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine have utilized DFT calculations with the B3LYP method and 6-311++G** basis set to optimize molecular geometries. researchgate.net The resulting theoretical parameters, such as bond lengths and angles, show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. researchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For flexible molecules like pyridine (B92270) hydrazones, rotation around single bonds can lead to various conformers. DFT calculations are used to map this conformational energy landscape, identifying the most stable conformers and the energy barriers for interconversion. researchgate.net For instance, in a study of (E)- and (Z)-pyridine-2-carbaldehyde-2′-pyridylhydrazone, DFT methods were employed to analyze eight different conformations, revealing that stereoelectronic effects and intramolecular hydrogen bonds significantly influence their relative stability and rotational energy barriers. researchgate.net In some cases, DFT calculations also consider the formation of dimers through hydrogen bonding, which can be a favored arrangement in the crystalline state. nih.gov

| Parameter | Theoretical (DFT) Value | Experimental (X-ray) Value |

| Bond Length (Å) | Varies (e.g., C=N ~1.29 Å) | Varies (e.g., C=N ~1.28 Å) |

| Bond Angle (°) | Varies (e.g., C-C=N ~117°) | Varies (e.g., C-C=N ~116°) |

| Dihedral Angle (°) | Varies | Varies |

Note: The data presented is illustrative, based on typical findings from DFT studies on related pyridine-hydrazone derivatives where calculated values closely match experimental data. researchgate.net

DFT is a powerful tool for predicting the electronic properties that govern a molecule's reactivity and spectroscopic behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important, as it provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For a derivative of this compound, the HOMO-LUMO energy gap was calculated to be distinct for the E and Z isomers, suggesting differences in their reactivity. researchgate.net The spatial distribution of these frontier orbitals can also be visualized to identify the regions of the molecule most likely to be involved in electron donation or acceptance. researchgate.net

Furthermore, DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for structural validation.

Vibrational Spectra (IR): Theoretical vibrational frequencies corresponding to specific molecular motions (e.g., C=N stretching, N-H bending) can be calculated. researchgate.net In experimental studies of this compound, the characteristic C=N azomethine stretching frequency is observed around 1677 cm⁻¹. iiste.org Computational analysis helps in the precise assignment of this and other bands in the infrared spectrum.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption bands seen in UV-visible spectra. nih.gov Experimental UV-Vis spectra for this compound show bands around 235 nm and 290 nm, assigned to π→π* and n→π* transitions, respectively. iiste.org TD-DFT calculations can help confirm these assignments and understand the nature of the electronic transitions.

NMR Spectra: While more computationally intensive, chemical shifts for ¹H and ¹³C NMR can also be predicted and compared with experimental data to confirm the molecular structure. iiste.org

| Property | Method | Predicted/Observed Value |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G**) | ~0.13-0.14 Hartrees (for a derivative) researchgate.net |

| C=N Stretch Freq. | FT-IR (Experimental) | 1677 cm⁻¹ iiste.org |

| Electronic Transitions | UV-Vis (Experimental) | 235 nm (π→π), 290 nm (n→π) iiste.org |

| Azomethine Carbon | ¹³C-NMR (Experimental) | δ = 145.6 ppm iiste.org |

The carbon-nitrogen double bond (C=N) in this compound gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) forms. DFT calculations are crucial for determining the relative thermodynamic stability of these isomers. researchgate.net In many hydrazone systems, one isomer is found to be more stable than the other due to factors like steric hindrance or the formation of stabilizing intramolecular hydrogen bonds. nih.gov For a pyrazole-substituted derivative of this compound, single-crystal X-ray analysis confirmed the co-crystallization of both E and Z isomers, while NMR indicated that the E-isomer was the major form in solution. researchgate.net DFT calculations on such systems can quantify the energy difference between the isomers. researchgate.net

DFT is also used to explore the pathways for interconversion between the E and Z forms. Isomerization can occur via two primary mechanisms: rotation around the C=N bond or an in-plane inversion mechanism at the nitrogen atom. researchgate.net By calculating the potential energy surface along the relevant reaction coordinates (e.g., the dihedral angle for rotation), computational chemists can locate the transition state structures and determine the energy barriers for both pathways. researchgate.net These calculations provide insight into whether the isomerization is likely to occur under thermal or photochemical conditions. nih.gov For acylhydrazones containing a pyridine ring, the presence of an intramolecular H-bond in the Z-isomer can significantly increase its thermodynamic stability. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). nih.gov

For a molecule like this compound, MD simulations can be used to:

Analyze Conformational Dynamics: Explore the flexibility of the molecule and the transitions between different conformations in solution, providing a more realistic view than a static energy landscape.

Study Solvation: Simulate the molecule in a solvent box (e.g., water) to understand how solvent molecules arrange around it and form hydrogen bonds, which influences its solubility and behavior. nih.gov

Investigate Interactions with Surfaces or Membranes: MD simulations can model the adsorption of pyridine derivatives onto surfaces or their insertion into lipid bilayers, revealing preferred orientations and key interactions. nih.govmdpi.com

Examine Ligand-Protein Stability: When combined with docking, MD simulations can assess the stability of a predicted ligand-protein complex. The simulation shows whether the ligand remains bound in the active site or dissociates over time, providing insights into the strength and nature of the interactions. jchemlett.comnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). lew.ro This method is fundamental in structure-based drug design to screen for potential inhibitors and understand their binding mechanisms.

The process involves:

Obtaining the 3D structures of the ligand (which can be generated and optimized using DFT) and the target protein (usually from a database like the Protein Data Bank).

Using a docking algorithm to systematically sample many possible orientations and conformations of the ligand within the protein's active site.

Scoring each pose using a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a stronger predicted interaction. nih.gov

Docking studies on similar hydrazone and pyridine-based compounds have been used to predict their binding affinity towards various biological targets, such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). lew.ronih.gov The results of a docking simulation provide not only a binding energy but also a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues in the active site. lew.ronih.gov This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent analogs. mdpi.com

| Target Protein Class | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Kinases (e.g., CDK, EGFR) | Pyrimidine/Hydrazone Derivatives | -7.8 to -9.6 lew.ro | Asp, Gln, Ile lew.ro |

| Anticancer Peptides | Quinoline Derivatives | -5.3 to -6.1 nih.gov | Lys, Phe, Trp nih.gov |

Note: This table presents typical binding affinity ranges from docking studies on related heterocyclic compounds to illustrate the type of data generated.

Computational Studies on Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition state (TS) structures that connect them. The calculated energy of the transition state determines the activation energy barrier of the reaction, which governs its rate.

For systems involving this compound, computational studies could be applied to understand various transformations. For example, it has been observed experimentally that this compound undergoes hydrolysis and dimerization to form an azine ligand in the presence of silver salts. researchgate.net A computational study could model this reaction by:

Calculating the reaction pathway for the nucleophilic attack of water on the imine carbon.

Locating the transition states for the hydrolysis and subsequent condensation steps.

Evaluating the role of the metal ion in catalyzing the reaction.

In another example, high-level ab initio computational methods have been used to study the complex photochemical reaction mechanism of a pyridine-water complex. rsc.org These studies traced the excited-state reaction paths, identified conical intersections (points where potential energy surfaces cross), and determined the barriers for proton transfer, ultimately showing how the absorption of photons could lead to the dissociation of the water molecule. rsc.org Such detailed mechanistic investigations provide a level of insight that is often inaccessible through experimental means alone. researchgate.net

Catalytic Applications of 2 1 Hydrazonoethyl Pyridine Metal Complexes

Metal-Catalyzed Organic Transformations

Metal complexes of 2-(1-hydrazonoethyl)pyridine are emerging as versatile catalysts in a range of organic reactions. The coordination of the metal center to the nitrogen atoms of the pyridine (B92270) and hydrazone moieties can activate the metal for catalysis, while the ligand structure itself can be modified to fine-tune the catalytic activity and selectivity.

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating its environmental impact by converting it into valuable chemicals. One such transformation is the cycloaddition of CO2 to epoxides to form cyclic carbonates, such as propylene (B89431) carbonate from propylene oxide. This reaction is 100% atom economical and yields a product with wide applications as a polar aprotic solvent and an electrolyte in lithium-ion batteries.

While specific studies on this compound metal complexes for this reaction are not extensively documented, closely related pyridine-imine and pyridine-hydrazone complexes have shown significant catalytic activity. For instance, coordination complexes based on the 2,6-bis[1-(phenylimino)ethyl] pyridine ligand have been reported as effective catalysts for the synthesis of propylene carbonate from propylene oxide and carbon dioxide. dntb.gov.ua In these systems, the metal center, often a transition metal like zinc or cobalt, acts as a Lewis acid to activate the epoxide ring, making it more susceptible to nucleophilic attack by the incoming carbonate precursor.

The general mechanism involves the coordination of the epoxide to the metal center, followed by a nucleophilic attack that opens the epoxide ring. Carbon dioxide then inserts into the metal-alkoxide bond, and subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst. The efficiency of these catalysts is often enhanced by the presence of a co-catalyst, such as a halide salt, which can act as the nucleophile for the initial ring-opening.

The catalytic performance of these systems is influenced by several factors, including the nature of the metal ion, the structure of the ligand, and the reaction conditions. For example, the catalytic activity of complexes with the same ligand but different metal ions was found to follow the order Co(II) > Ni(II) > Zn(II) in one study. dntb.gov.ua

Table 1: Catalytic Performance of a Pyridine-Imine Cobalt Complex in Propylene Carbonate Synthesis dntb.gov.ua

| Entry | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | TOF (h⁻¹) |

| 1 | 100 | 2.5 | 4 | 86.7 | - |

| 2 | 200 | 2.5 | 1 | - | 1026 |

Reaction conditions: Propylene oxide, catalyst, and co-catalyst (DMAP). TOF = Turnover Frequency.

Understanding the intricate mechanisms of these catalytic reactions is paramount for the rational design of more efficient catalysts. A combination of computational and experimental techniques is often employed to elucidate the reaction pathways.

Computational Methods: Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and energetics of catalytic intermediates and transition states. nih.gov For pyridine-hydrazone metal complexes, DFT calculations can provide insights into:

The geometry of the active catalytic species.

The binding energies of substrates (e.g., epoxide, CO2) to the metal center.

The energy barriers for key elementary steps, such as epoxide ring-opening and CO2 insertion.

The electronic effects of ligand substituents on the catalytic activity.

These computational studies can help to propose and validate plausible reaction mechanisms. For instance, DFT calculations have been used to support a proposed mechanism for the synthesis of propylene carbonate catalyzed by pyridine-imine complexes, detailing the energetics of each step of the catalytic cycle. dntb.gov.ua

Experimental Methods: A variety of experimental techniques are used to probe the catalytic mechanism and identify key intermediates. These include:

Spectroscopic Methods: In situ infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress and detect the formation of transient species. jocpr.com

X-ray Crystallography: Single-crystal X-ray diffraction provides precise structural information about the catalyst precursor and can sometimes be used to characterize stable intermediates.

Kinetic Studies: By systematically varying reaction parameters such as substrate concentrations, catalyst loading, and temperature, the rate law and activation parameters of the reaction can be determined, providing valuable mechanistic insights.

Through the interplay of these computational and experimental approaches, a detailed understanding of the catalytic cycle can be achieved, paving the way for the development of improved catalysts based on the this compound framework.

Metal-Ion Mediated Hydrolysis Processes

Metal complexes of this compound have been observed to participate in and mediate hydrolysis reactions. A notable example is the silver(I)-mediated hydrolysis of the this compound ligand itself. In the presence of silver salts such as Ag(I) nitrate (B79036) or perchlorate (B79767), the hydrazone undergoes hydrolysis to form the corresponding azine, 1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine, which then coordinates to the silver ions to form dinuclear complexes. bohrium.com This transformation highlights the ability of the metal ion to promote the cleavage of the C=N bond of the hydrazone.

While the intramolecular hydrolysis of the ligand is well-documented, the application of these complexes as catalysts for the hydrolysis of external substrates is an area of ongoing research. The Lewis acidic metal center in these complexes could potentially activate water molecules or the substrate itself to facilitate the hydrolytic cleavage of functional groups such as esters and phosphates. The development of artificial metalloenzymes for these transformations is a significant goal in bioinorganic chemistry.

Development of Structure-Activity Relationships in Catalysis

The systematic investigation of how the structural features of a catalyst influence its activity and selectivity is crucial for catalyst optimization. For metal complexes of this compound, several key structural parameters can be tuned to modulate their catalytic performance.

The Metal Center: The choice of the metal ion is a primary determinant of catalytic activity. Different metals possess distinct Lewis acidities, redox potentials, and preferred coordination geometries, all of which impact their catalytic behavior. For instance, in the context of propylene carbonate synthesis using related pyridine-diimine ligands, cobalt complexes were found to be more active than their nickel and zinc analogues. dntb.gov.ua

Ligand Substituents: The electronic and steric properties of the this compound ligand can be modified by introducing substituents on the pyridine ring or the hydrazone moiety. Electron-donating groups can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing groups can increase the Lewis acidity of the metal center. Steric bulk near the metal center can influence substrate binding and selectivity.

Coordination Geometry: The coordination environment around the metal ion, which is dictated by the ligand and any ancillary ligands, plays a critical role in catalysis. The availability of open coordination sites is often necessary for substrate binding and activation. The flexibility of the ligand can also allow for changes in the coordination geometry during the catalytic cycle, which may be essential for accommodating different intermediates.

By systematically varying these structural parameters and correlating them with catalytic performance, a deeper understanding of the structure-activity relationships can be established. This knowledge is instrumental in the rational design of next-generation catalysts based on this compound with enhanced efficiency and selectivity for a wide range of organic transformations.

Mechanistic Insights into Biological Interactions of 2 1 Hydrazonoethyl Pyridine and Its Derivatives

Enzyme Inhibition Studies (e.g., Vascular Endothelial Growth Factor Receptor-2)

The inhibition of specific enzymes is a critical mechanism through which 2-(1-Hydrazonoethyl)pyridine and its derivatives exert their biological effects. A significant area of investigation has been their potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov

Several studies have designed and synthesized novel pyridine (B92270) derivatives as potent VEGFR-2 inhibitors. For instance, a series of pyridine-derived compounds were evaluated for their anticancer activities, with some demonstrating significant inhibition of the VEGFR-2 enzyme. nih.gov One notable derivative, (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide, was specifically designed as an antiangiogenic VEGFR-2 inhibitor and displayed an IC₅₀ value of 65 nM. nih.gov

Further research into pyridine-based compounds has identified derivatives with even greater potency. Certain compounds have exhibited very good inhibitory activity against VEGFR-2, with IC₅₀ values as low as 0.12 µM and 0.13 µM. nih.gov Another study on nicotinamide (B372718) derivatives, which feature a pyridine ring, found new compounds that act as apoptotic VEGFR-2 inhibitors, with some showing IC₅₀ values of 60.83 nM and 63.61 nM, nearly equipotent to the established inhibitor Sorafenib. mdpi.com

The following table summarizes the VEGFR-2 inhibitory activities of selected this compound derivatives and related compounds.

| Compound Name/Reference | Target Enzyme | IC₅₀ Value |

| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide nih.gov | VEGFR-2 | 65 nM |

| Pyridine Derivative (Compound 10) nih.gov | VEGFR-2 | 0.12 µM |

| Pyridine Derivative (Compound 8) nih.gov | VEGFR-2 | 0.13 µM |

| Pyridine Derivative (Compound 9) nih.gov | VEGFR-2 | 0.13 µM |

| Nicotinamide Derivative (Compound 6) mdpi.com | VEGFR-2 | 60.83 nM |

| Nicotinamide Derivative (Compound 10) mdpi.com | VEGFR-2 | 63.61 nM |

| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) mdpi.com | VEGFR-2 | 0.092 µM |

These findings underscore the potential of the this compound scaffold as a basis for the development of potent and selective enzyme inhibitors, particularly in the context of anticancer therapies targeting angiogenesis.

Correlations between Chemical Structure and Observed Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern their efficacy as enzyme inhibitors and antiproliferative agents. nih.govnih.gov

A general analysis of pyridine derivatives has revealed that the presence and position of certain functional groups can significantly enhance their antiproliferative activity. nih.govnih.gov Specifically, the incorporation of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups has been shown to be favorable for biological activity. nih.govnih.gov Conversely, the introduction of halogen atoms or bulky substituent groups tends to diminish the antiproliferative effects of these compounds. nih.govnih.gov

In the context of VEGFR-2 inhibition, specific structural modifications to the this compound core have been explored to optimize inhibitory potency. For example, the synthesis of a series of 2,4,6-trisubstituted pyridine derivatives led to the discovery of a compound with an IC₅₀ of 54.6 nM against mutant isocitrate dehydrogenase 2 (IDH2), demonstrating that strategic substitutions on the pyridine ring can lead to highly potent and selective enzyme inhibitors. nih.gov

The following table outlines key structural features and their impact on the biological activity of pyridine derivatives.

| Structural Feature | Impact on Biological Activity |

| Methoxy (-OMe), Hydroxyl (-OH), Carbonyl (-C=O), Amino (-NH₂) Groups | Generally enhances antiproliferative activity. nih.govnih.gov |

| Halogen Atoms (e.g., -Cl, -Br, -F) | Often leads to lower antiproliferative activity. nih.govnih.gov |

| Bulky Substituent Groups | Tends to decrease antiproliferative activity. nih.govnih.gov |

| Substitution Pattern on the Pyridine Ring | Crucial for determining potency and selectivity against specific enzyme targets, as seen with trisubstituted pyridine derivatives. nih.gov |

These SAR insights are crucial for the rational design of new this compound derivatives with improved therapeutic potential. By systematically modifying the chemical structure, it is possible to fine-tune the biological activity and develop compounds with enhanced efficacy and selectivity for their intended molecular targets.

Future Research Directions for 2 1 Hydrazonoethyl Pyridine

Development of Novel Synthetic Routes and Advanced Derivatizations

Future research will likely focus on the development of more efficient, scalable, and sustainable synthetic methodologies for 2-(1-Hydrazonoethyl)pyridine and its derivatives. The conventional synthesis involves the condensation of 2-acetylpyridine (B122185) with hydrazine (B178648) monohydrate. iiste.orgiiste.org While effective, there is a growing need for greener alternatives that minimize solvent use and energy consumption.

Advanced derivatization of the this compound scaffold presents a significant area for future exploration. The introduction of various functional groups onto the pyridine (B92270) ring or the hydrazone moiety can modulate the electronic properties, steric hindrance, and coordination behavior of the ligand. This will enable the fine-tuning of its properties for specific applications, such as catalysis and biological targeting. researchgate.netnih.gov The synthesis of novel hydrazide-hydrazone derivatives has already shown promise in creating compounds with diverse biological activities. nih.govmdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields, reduced energy consumption nih.gov |

| Solvent-free reactions | Reactions conducted in the absence of a solvent | Reduced environmental impact, simplified purification minarjournal.com |

| Mechanochemical synthesis | Grinding reactants together | Minimized solvent use, potential for novel solid-state structures rsc.org |

| One-pot multicomponent reactions | Combining multiple reaction steps in a single vessel | Increased efficiency, reduced waste, operational simplicity nih.gov |

Design and Characterization of Multifunctional Coordination Architectures